molecular formula C20H14Cl2N4 B3474927 MFCD02363858

MFCD02363858

Cat. No.: B3474927
M. Wt: 381.3 g/mol
InChI Key: BRTMVPIHTWUCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02363858 is a useful research compound. Its molecular formula is C20H14Cl2N4 and its molecular weight is 381.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine is 380.0595519 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “MFCD02363858” involves specific synthetic routes and reaction conditions. Typically, the synthesis of such compounds requires precise control over temperature, pressure, and the use of catalysts. The exact synthetic route would depend on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production methods for “this compound” would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

“MFCD02363858” can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products.

Scientific Research Applications

“MFCD02363858” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD02363858” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “MFCD02363858” include other chemical substances with analogous structures and properties. These may include compounds with similar functional groups or those used in similar applications.

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. Comparing it with similar compounds helps highlight its distinct features and potential advantages in various applications.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4/c21-14-7-8-15(17(22)10-14)20-25-18-6-2-1-5-16(18)19(26-20)24-12-13-4-3-9-23-11-13/h1-11H,12H2,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTMVPIHTWUCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=C(C=C(C=C3)Cl)Cl)NCC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.